CYP51 Enzyme Inhibition: Antifungal Agent 33 Demonstrates 3.3-Fold Greater Potency Than Fluconazole
In a direct head-to-head enzymatic assay evaluating lanosterol 14α-demethylase (CYP51) inhibition, Antifungal agent 33 (compound 4e) achieved an IC50 value of 0.19 μg/mL, whereas the reference clinical azole fluconazole yielded an IC50 of 0.62 μg/mL under identical experimental conditions [1]. This represents a 3.3-fold higher inhibitory potency at the molecular target level.
| Evidence Dimension | Lanosterol 14α-demethylase (CYP51) inhibition |
|---|---|
| Target Compound Data | IC50 = 0.19 μg/mL |
| Comparator Or Baseline | Fluconazole: IC50 = 0.62 μg/mL |
| Quantified Difference | 3.3-fold lower IC50 (higher potency) |
| Conditions | Spectrophotometric sterol quantitation method (SQM) assay |
Why This Matters
For researchers selecting a CYP51 inhibitor for mechanistic studies or compound screening, the 3.3-fold greater potency of Antifungal agent 33 versus fluconazole provides a quantifiable advantage in target engagement experiments.
- [1] Morcoss MM, Abdelhafez ESMN, Ibrahem RA, Abdel-Rahman HM, Abdel-Aziz M, Abou El-Ella DA. Design, synthesis, mechanistic studies and in silico ADME predictions of benzimidazole derivatives as novel antifungal agents. Bioorg Chem. 2020;101:103956. View Source
